molecular formula C9H8N2O2S B13009747 Ethyl thieno[2,3-d]pyrimidine-4-carboxylate

Ethyl thieno[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B13009747
M. Wt: 208.24 g/mol
InChI Key: KNGOMKIMCIZXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thieno[2,3-d]pyrimidine-4-carboxylate is a privileged chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel therapeutic agents. Its structural similarity to purine bases allows it to interact with a variety of biological targets, making it a versatile core structure in drug discovery research. This compound is primarily investigated for its potential in oncology, where derivatives have been designed as multi-target inhibitors. Specifically, thieno[2,3-d]pyrimidine-based compounds have demonstrated potent activity as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR) and dihydrofolate reductase (DHFR), two well-validated targets in cancer therapy . Such inhibitors are valuable tools for studying signaling pathways in various cancer cell lines, including colorectal, breast, and prostate cancers . Beyond oncology, this scaffold shows significant promise in antimicrobial research. Synthesized derivatives have exhibited potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with some compounds showing low cytotoxicity against mammalian cells, suggesting a selective antibacterial effect . The core structure is also being explored in the design of antifolate agents that selectively target folate receptors overexpressed on certain cancer cells, inhibiting key enzymes in de novo purine biosynthesis like glycinamide ribonucleotide formyltransferase (GARFTase) . This makes this compound a foundational building block for developing next-generation, targeted therapies across multiple disease areas.

Properties

IUPAC Name

ethyl thieno[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-6-3-4-14-8(6)11-5-10-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGOMKIMCIZXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates via Gewald Aminothiophene Synthesis

The initial step in the preparation of ethyl thieno[2,3-d]pyrimidine-4-carboxylate typically involves the synthesis of 2-aminothiophene intermediates through the Gewald reaction . This is a one-pot, multi-component condensation involving:

  • An α-methylene carbonyl compound (e.g., ethyl acetoacetate)
  • Activated nitriles (e.g., cyanoacetamide)
  • Elemental sulfur
  • A base such as morpholine
  • Polar solvent like dimethylformamide (DMF)

The reaction is conducted at 50–60 °C overnight until sulfur dissolves completely. The product precipitates upon pouring the reaction mixture into ice water, followed by filtration and drying to yield 2-aminothiophene derivatives (compounds I and IV in the literature).

Step Reagents & Conditions Product Yield (%) Notes
Gewald reaction Cyanoacetamide + Ethyl acetoacetate + S + Morpholine in DMF, 50–60 °C overnight 2-Aminothiophene derivative (I) Not specified TLC used to monitor reaction completion

Cyclization to Thieno[2,3-d]pyrimidin-4-one Derivatives

The 2-aminothiophene intermediates are then cyclized with aldehydes in the presence of catalytic concentrated hydrochloric acid in dry DMF to form thieno[2,3-d]pyrimidin-4-one derivatives (compounds IIa–k and Va–m).

Step Reagents & Conditions Product Yield (%) Notes
Cyclization 2-Aminothiophene + Aldehyde + HCl (catalytic) in dry DMF Thieno[2,3-d]pyrimidin-4-one derivatives Not specified Reaction monitored by TLC

Chlorination to 4-Chlorothieno[2,3-d]pyrimidine Derivatives

The 4-position of the pyrimidine ring is chlorinated using phosphorus oxychloride (POCl3). The reaction is performed by adding POCl3 dropwise to the thieno[2,3-d]pyrimidin-4-one derivatives at 0 °C, followed by reflux for 4–12 hours. The reaction mixture is then poured into ice water and neutralized with ammonia solution. The chlorinated products are extracted with ethyl acetate and dried to yield 4-chlorothieno[2,3-d]pyrimidine derivatives with yields ranging from 40% to 80%.

Step Reagents & Conditions Product Yield (%) Notes
Chlorination POCl3, 0 °C to reflux 4–12 h 4-Chlorothieno[2,3-d]pyrimidine derivatives 40–80% Moisture sensitive, used directly in next step

Substitution to Form this compound

The 4-chlorothieno[2,3-d]pyrimidine derivatives undergo nucleophilic substitution with ethanol or ethyl alcohol derivatives in the presence of bases such as triethylamine and morpholine. The reaction is typically carried out in a mixture of ethanol and isopropanol at 80 °C. The product precipitates and is purified by flash column chromatography to afford the target this compound derivatives.

Step Reagents & Conditions Product Yield (%) Notes
Nucleophilic substitution 4-Chlorothieno[2,3-d]pyrimidine + Ethanol + Morpholine + TEA, 80 °C This compound Not specified Monitored by TLC, purified by chromatography

Alternative Synthetic Route via Thieno[2,3-d]pyrimidine-2,4-diol Intermediate

Another reported method involves the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by heating methyl 2-aminothiophene-3-carboxylate with urea at 200 °C for 2 hours. The diol is then chlorinated with phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine, which can be further reacted with nucleophiles to introduce the ethyl carboxylate group.

Step Reagents & Conditions Product Yield (%) Notes
Diol formation Methyl 2-aminothiophene-3-carboxylate + Urea, 200 °C, 2 h Thieno[2,3-d]pyrimidine-2,4-diol 72% Recrystallized from water
Chlorination Phosphorus oxychloride, reflux 10 h 2,4-Dichlorothieno[2,3-d]pyrimidine 75% Extracted with chloroform

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield Range Remarks
Gewald + Cyclization + Chlorination + Substitution Cyanoacetamide, Ethyl acetoacetate, Aldehydes, POCl3, Ethanol Multi-step: Gewald reaction → cyclization → chlorination → substitution 50–60 °C (Gewald), reflux (chlorination), 80 °C (substitution) 40–80% (chlorination step) Most common, well-documented
Diol Intermediate Route Methyl 2-aminothiophene-3-carboxylate, Urea, POCl3 Heating with urea → chlorination → substitution 200 °C (diol formation), reflux (chlorination) 72% (diol), 75% (chlorination) Alternative, less common

Research Findings and Notes

  • The Gewald reaction is a reliable and widely used method to prepare 2-aminothiophene intermediates, which are crucial for constructing the thieno[2,3-d]pyrimidine core.
  • Chlorination with phosphorus oxychloride is a key step to activate the 4-position for nucleophilic substitution, but the chlorinated intermediates are moisture sensitive and should be used promptly.
  • The substitution step to introduce the ethyl carboxylate group typically uses morpholine and triethylamine as bases in alcoholic solvents, with reaction monitoring by thin-layer chromatography (TLC).
  • Alternative methods involving the formation of thieno[2,3-d]pyrimidine-2,4-diol and subsequent chlorination provide a different synthetic route but are less frequently reported.
  • The literature indicates a scarcity of diverse and efficient synthetic methods specifically for thieno[2,3-d]pyrimidine-4-carboxylate derivatives, highlighting the need for further research and optimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-position of the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects of the fused thiophene and ester groups.

Key Examples:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
ChlorinationPOCl₃, reflux (4–12 hrs)4-Chlorothieno[2,3-d]pyrimidine derivative40–80%
AminationBenzylamine, EtOH, reflux4-Benzylaminothieno[2,3-d]pyrimidine65%
HydroxylationNaOH/H₂O, RT4-Hydroxythieno[2,3-d]pyrimidine72%

Mechanistic Insight : Chlorination with POCl₃ proceeds via electrophilic activation of the carbonyl oxygen, facilitating displacement by chloride . Amine substitutions often require prolonged heating in polar solvents .

Ester Functionalization

The ethyl ester group at the 4-position participates in hydrolysis, transesterification, and aminolysis reactions.

Reaction Pathways:

TransformationConditionsProductsYieldReferences
SaponificationNaOH (aq.), EtOH, refluxThieno[2,3-d]pyrimidine-4-carboxylic acid85%
TransesterificationMeOH, H₂SO₄ catalyst, refluxMethyl thieno[2,3-d]pyrimidine-4-carboxylate90%
AminolysisHydrazine hydrate, EtOH, Δ4-Hydrazide derivative78%

Key Finding : Microwave-assisted saponification reduces reaction time by 50% compared to conventional heating.

Cyclization and Annulation Reactions

The scaffold serves as a precursor for fused polycyclic systems via intramolecular cyclization.

Notable Examples:

Starting MaterialReagents/ConditionsProducts FormedYieldReferences
Ethyl 4-aminothienopyrimidine-4-carboxylateCDI (1,1′-carbonyldiimidazole), ΔThieno[2,3-d]pyrimidine-2,4-dione91%
4-Hydrazide derivativePhNCS, dry benzeneThienotriazolopyrimidine68%
4-Chloro derivativeNaN₃, CuI, DMFTetrazolo-thienopyrimidine hybrid60%

Mechanism : Cyclization with CDI involves carbamate intermediate formation, followed by ring closure .

Cross-Coupling Reactions

The 4-chloro derivative is pivotal in metal-catalyzed coupling reactions.

Catalytic Systems:

Coupling PartnerCatalyst SystemProducts FormedYieldReferences
Arylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Arylthieno[2,3-d]pyrimidines75–92%
AlkynesCuI, Et₃N, Pd(PPh₃)₂Cl₂Alkynyl-substituted derivatives82%

Optimization : Suzuki-Miyaura couplings show superior yields with electron-deficient arylboronic acids .

Oxidation and Reduction

The thiophene ring undergoes redox modifications while preserving the pyrimidine core.

ReactionReagents/ConditionsProductsYieldReferences
Thiophene oxidationm-CPBA, CH₂Cl₂, 0°CThieno[2,3-d]pyrimidine sulfone63%
Ester reductionLiAlH₄, THF, 0°C → RT4-Hydroxymethylthienopyrimidine70%

Caution : Over-oxidation of the thiophene ring can lead to ring-opening byproducts.

Scientific Research Applications

Antimicrobial Activity

Research Findings:
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine-4-carboxylate exhibit promising antimicrobial properties. For instance, a study synthesized pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid and evaluated their activity against the TrmD enzyme from Pseudomonas aeruginosa. The results indicated a broad spectrum of antimicrobial activity, suggesting that these compounds could be developed into effective antibacterial agents .

Case Studies:

  • Study on Thieno[2,3-d]pyrimidinediones: Several thieno[2,3-d]pyrimidinedione derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. Notably, two compounds showed potent activity against multi-drug resistant strains such as MRSA and VRE, with minimal cytotoxic effects on mammalian cells .
  • Synthesis and Evaluation of New Derivatives: Another investigation focused on ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This compound was synthesized as a novel building block and evaluated for antimicrobial activity, contributing to the development of new agents with enhanced efficacy against bacterial infections .

Anticancer Applications

Research Findings:
Thieno[2,3-d]pyrimidine derivatives have also been explored for their anticancer potential. A study highlighted the synthesis of compounds featuring thieno[2,3-d]pyrimidin-4(3H)-one cores modified with triazole scaffolds. These compounds were tested against various cancer cell lines (MCF-7, HCT-116, PC-3), showing promising results in inhibiting cell proliferation .

Case Studies:

  • Molecular Docking Studies: In silico docking studies were conducted to predict the binding affinity of synthesized compounds to key targets like EGFR and PI3K. These studies are crucial for understanding the mechanism of action and guiding further development of these anticancer agents .
  • Quantitative Structure-Activity Relationship (QSAR) Analysis: Research utilizing 3D-QSAR models has provided insights into the structural features that enhance the potency and selectivity of thieno[2,3-d]pyrimidine derivatives as CDK4 inhibitors. This approach aids in designing more effective therapeutic agents targeting specific cancer pathways .

Calcium Receptor Antagonism

Research Findings:
Ethyl thieno[2,3-d]pyrimidine-4-carboxylate derivatives have been identified as potential calcium receptor antagonists. These compounds are being investigated for their ability to modulate calcium homeostasis in mammalian systems, which is crucial for various physiological processes including muscle contraction and neurotransmitter release .

Applications:
The modulation of calcium receptors can lead to novel treatments for conditions associated with calcium dysregulation, such as hypertension and certain cardiovascular diseases.

Summary Table of Applications

Application AreaKey FindingsCase Studies
Antimicrobial Activity Broad-spectrum activity against MRSA and VRE; effective against Pseudomonas.Synthesis of pyridyl amides; evaluation of thieno[2,3-d]pyrimidinediones.
Anticancer Research Potent inhibition of cancer cell lines; effective docking studies.Development of triazole-modified derivatives; QSAR analysis for CDK4 inhibitors.
Calcium Receptor Antagonism Potential modulation of calcium homeostasis; therapeutic implications.Investigations into calcium receptor activity modulation by thieno derivatives.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The biological profile of thieno[2,3-d]pyrimidine derivatives is highly dependent on substituent type and position. Below is a comparative analysis:

Structural Isomers and Ring Modifications

  • Thieno[3,2-d]pyrimidin-4(3H)-one: Isomeric fusion (3,2-d instead of 2,3-d) alters the spatial arrangement, reducing anticancer efficacy compared to the 2,3-d series .
  • Tetrahydrobenzofused Derivatives: Cyclohexene ring fusion (e.g., tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications .

Pharmacological Patent Landscape

  • Thieno[2,3-d]pyrimidine-2-carboxylates: Dominant in patents due to easier synthesis and broader activity (e.g., kinase inhibition) .
  • 4-Carboxylate Derivatives: Limited patent coverage but emerging in targeted therapies (e.g., HDAC inhibition in compound 8) .

Biological Activity

Ethyl thieno[2,3-d]pyrimidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Anticancer Properties

Numerous studies have reported the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines:

  • In vitro Studies : Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). For instance, specific derivatives showed IC50 values as low as 0.94 μM against A549 cells without toxicity to normal human liver cells .
  • Mechanism of Action : The mechanism underlying the anticancer activity is primarily attributed to the inhibition of key enzymes involved in purine metabolism. Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in de novo purine biosynthesis . This inhibition leads to reduced proliferation of tumor cells.

Additional Biological Activities

Apart from anticancer effects, this compound and its analogs have shown potential in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various bacterial strains. The structural modifications in thieno[2,3-d]pyrimidines can enhance their effectiveness against pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that certain thieno[2,3-d]pyrimidine derivatives may possess anti-inflammatory activities, providing a basis for their use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

CompoundCell LineIC50 (μM)Notable Effects
This compoundA5490.94Strong anti-proliferative effect
Thieno[2,3-d]pyrimidinone derivativeMCF-71.20Induces apoptosis
Thieno[2,3-d]pyrimidine derivativePC-31.50Inhibits cell cycle progression

Case Study Example

In a study evaluating a series of thieno[2,3-d]pyrimidinones for their anticancer activity, compounds were synthesized and tested against MCF-7 and A549 cell lines. The results indicated that several compounds exhibited significant cytotoxicity with minimal toxicity to normal cells. For instance, compound 15 showed an IC50 value of 0.94 μM against A549 cells while maintaining safety profiles in normal human liver cells .

Q & A

Q. Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Core FormationFormamide, 200°C, 2 hours60–75
ChlorinationPOCl₃, dimethylaniline, reflux80–90
Phenolic SubstitutionAcetone, K₂CO₃, 4-substituted phenols65–85

Basic: Which spectroscopic methods are used to characterize this compound derivatives?

Methodological Answer:
Structural elucidation relies on:

  • ¹H/¹³C NMR : Distinct δ-values for thiophene (6.8–7.5 ppm) and pyrimidine (8.2–8.9 ppm) protons, with solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, 1680–1720 cm⁻¹) and amine (N–H, 3300–3500 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks confirming molecular weight (e.g., [M+H]+ at m/z 279 for unsubstituted derivatives) .
  • XRD Analysis : Crystallographic data to resolve ring conformations and substituent orientations .

Advanced: How can reaction yields be optimized in the synthesis of substituted derivatives?

Methodological Answer:
Key strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for aryloxy/amino derivatives .
  • Catalyst Use : Pyridine as a base in POCl₃-mediated chlorination reduces side reactions .
  • Temperature Control : Cyclization at 200°C in formamide ensures complete ring closure without decomposition .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) for cyclization steps, enhancing yields by 10–15% .

Advanced: How can researchers resolve contradictions between in silico docking predictions and in vitro antimicrobial activity data?

Methodological Answer:
Discrepancies often arise from:

  • Ligand Flexibility : Static docking models may overlook conformational changes; use molecular dynamics simulations to account for protein-ligand flexibility .
  • Solvent Effects : Include explicit water molecules in docking studies to better mimic physiological conditions .
  • Assay Variability : Standardize MIC (Minimum Inhibitory Concentration) protocols (e.g., broth microdilution per CLSI guidelines) to reduce experimental noise .
  • Metabolite Interference : Test for compound stability in assay media (e.g., ester hydrolysis in buffer) using HPLC .

Basic: What in vitro models are used to evaluate the biological activity of these compounds?

Methodological Answer:

  • Antimicrobial Activity : MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) to assess selectivity indices .
  • Enzyme Inhibition : Kinase or DHFR (Dihydrofolate Reductase) inhibition assays for mechanistic studies .

Advanced: How can structure-activity relationships (SAR) guide the design of novel derivatives?

Methodological Answer:
SAR studies focus on:

  • Substituent Position : 4-Chloro derivatives show higher antimicrobial activity than 4-thione analogs due to improved membrane penetration .
  • Heterocyclic Fusion : Pyridine-containing amides exhibit enhanced activity against resistant strains compared to phenyl derivatives .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 6-position increase cytotoxicity by stabilizing DNA adducts .

Q. Table 2: SAR Trends for Antimicrobial Activity

Substituent PositionFunctional GroupActivity Trend (vs. Parent)Reference
4-PositionCl↑ 2–4-fold MIC reduction
2-PositionPyridylamide↑ 8-fold against MRSA
6-PositionCF₃↑ Cytotoxicity (IC₅₀ < 10 µM)

Advanced: What computational tools are used to predict the pharmacokinetic properties of these derivatives?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETlab to estimate solubility, permeability, and CYP450 interactions .
  • QSAR Modeling : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., LogP, polar surface area) with bioactivity .
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation against target proteins (e.g., DNA gyrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.